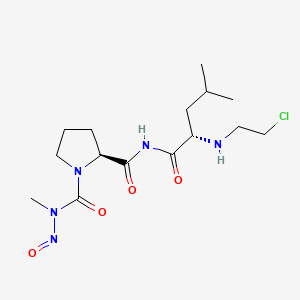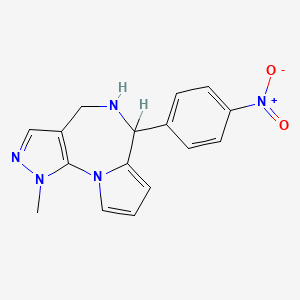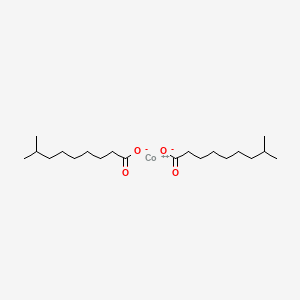
Cobalt(II) isodecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt(II) isodecanoate is an organometallic compound with the chemical formula C20H38CoO4. It is a cobalt salt of isodecanoic acid, where cobalt is in the +2 oxidation state. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cobalt(II) isodecanoate can be synthesized through the reaction of cobalt(II) acetate with isodecanoic acid. The reaction typically occurs in a solvent such as toluene or xylene, under reflux conditions. The general reaction is as follows:
Co(CH3COO)2+2C9H19COOH→Co(C9H19COO)2+2CH3COOH
Industrial Production Methods
In industrial settings, this compound is produced by reacting cobalt(II) oxide or cobalt(II) hydroxide with isodecanoic acid. The reaction is carried out at elevated temperatures to ensure complete conversion. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Cobalt(II) isodecanoate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to cobalt(III) compounds under specific conditions.
Reduction: It can be reduced back to cobalt(0) or cobalt(I) states using strong reducing agents.
Substitution: The isodecanoate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Ligand exchange reactions can be facilitated by using coordinating solvents like acetonitrile or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Cobalt(III) isodecanoate or cobalt(III) oxide.
Reduction: Cobalt(0) or cobalt(I) complexes.
Substitution: New cobalt(II) complexes with different ligands.
Aplicaciones Científicas De Investigación
Cobalt(II) isodecanoate has a wide range of applications in scientific research, including:
Catalysis: It is used as a catalyst in various organic reactions, including oxidation and polymerization processes.
Material Science: It is employed in the synthesis of cobalt-based nanomaterials and thin films.
Biomedicine: Research is ongoing into its potential use in drug delivery systems and as an antimicrobial agent.
Environmental Science: It is used in the development of sensors for detecting environmental pollutants.
Mecanismo De Acción
The mechanism by which cobalt(II) isodecanoate exerts its effects depends on the specific application. In catalysis, the cobalt center acts as an active site for the reaction, facilitating the transformation of substrates. In biological systems, cobalt(II) can interact with biomolecules, potentially leading to the generation of reactive oxygen species (ROS) and subsequent biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Cobalt(II) acetate: Another cobalt(II) salt with similar catalytic properties.
Cobalt(II) chloride: Used in similar applications but has different solubility and reactivity profiles.
Cobalt(II) nitrate: Often used in the synthesis of cobalt-based materials.
Uniqueness
Cobalt(II) isodecanoate is unique due to its specific ligand environment, which can influence its solubility, stability, and reactivity. The isodecanoate ligands provide a hydrophobic environment, making it suitable for applications in non-polar solvents and organic media.
Propiedades
Número CAS |
84255-53-8 |
|---|---|
Fórmula molecular |
C20H38CoO4 |
Peso molecular |
401.4 g/mol |
Nombre IUPAC |
cobalt(2+);8-methylnonanoate |
InChI |
InChI=1S/2C10H20O2.Co/c2*1-9(2)7-5-3-4-6-8-10(11)12;/h2*9H,3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 |
Clave InChI |
LPUCXUOQRDYLGK-UHFFFAOYSA-L |
SMILES canónico |
CC(C)CCCCCCC(=O)[O-].CC(C)CCCCCCC(=O)[O-].[Co+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


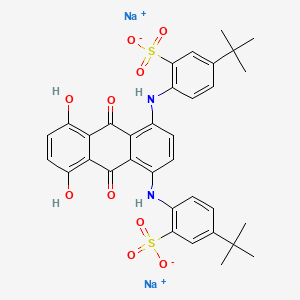
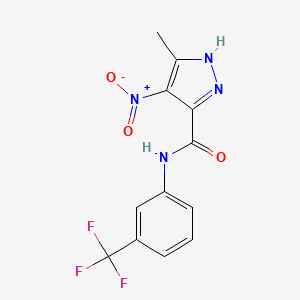

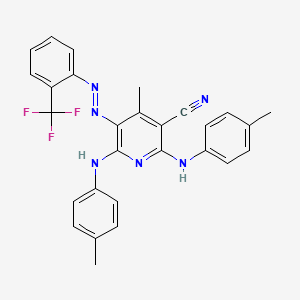
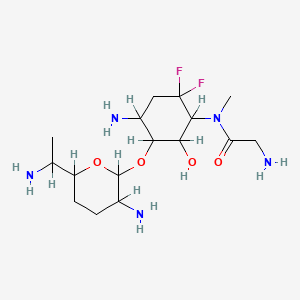
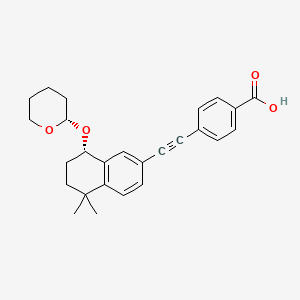
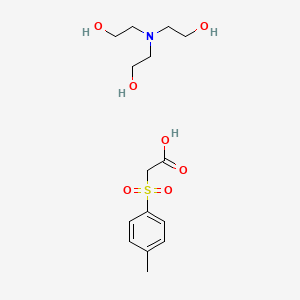

![piperazine;(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12782505.png)

